(Leu31,Pro34)-Neuropeptide Y (human, rat) trifluoroacetate salt H-Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Leu-Thr-Arg-Pro-Arg-Tyr-NH2 trifluoroacetate salt
Description
Amino Acid Sequence Analysis and Post-Translational Modifications
The primary structure of (Leu³¹,Pro³⁴)-Neuropeptide Y (NPY) consists of 36 amino acids with the sequence H-Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Leu-Thr-Arg-Pro-Arg-Tyr-NH₂ (Table 1). This sequence preserves the conserved N-terminal motif (Tyr-Pro-Ser-Lys) critical for receptor activation, while substitutions at positions 31 (Leu) and 34 (Pro) distinguish it from native NPY.
Table 1: Amino Acid Sequence of (Leu³¹,Pro³⁴)-Neuropeptide Y
| Position | 1–10 | 11–20 | 21–30 | 31–36 |
|---|---|---|---|---|
| Sequence | Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu | Asp-Ala-Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr | Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn | Leu-Leu-Thr-Arg-Pro-Arg |
Post-translational modifications (PTMs) include C-terminal amidation , a hallmark of NPY family peptides that enhances receptor binding affinity and metabolic stability. Amidation is catalyzed by peptidylglycine α-amidating monooxygenase, which converts the C-terminal glycine-extended precursor into the active amidated form. Unlike the free acid variant of NPY, which exhibits reduced potency in cAMP inhibition assays, the amidated form of (Leu³¹,Pro³⁴)-NPY demonstrates high Y₁ receptor affinity (Kᵢ = 0.39 nM).
Structural Implications of Leu³¹ and Pro³⁴ Substitutions
The substitutions of leucine at position 31 and proline at position 34 induce conformational changes in the C-terminal segment, which is critical for receptor subtype selectivity. Native NPY adopts a hairpin-like structure with α-helical segments (residues 13–30) and a polyproline helix (residues 31–36). In (Leu³¹,Pro³⁴)-NPY, the Leu³¹ substitution disrupts the native helix, while Pro³⁴ introduces rigidity, stabilizing a truncated α-helix (residues 18–30) and a type II β-turn in the C-terminus (residues 31–36) (Figure 1).
Figure 1: Comparative Structural Features of NPY Analogues
- Native NPY : Continuous α-helix (residues 13–36) with flexible C-terminus.
- (Leu³¹,Pro³⁴)-NPY : Truncated α-helix (residues 18–30) and rigid β-turn (residues 31–36).
These structural alterations enhance selectivity for Y₁ receptors over Y₂ and Y₅ subtypes. Molecular dynamics simulations suggest that the rigid C-terminal conformation improves docking efficiency to Y₁’s hydrophobic binding pocket, which favors structured ligands.
Role of Trifluoroacetate Counterion in Molecular Stabilization
The trifluoroacetate (TFA) counterion plays a pivotal role in solubilizing and stabilizing (Leu³¹,Pro³⁴)-NPY. As a strong acid (pKa ≈ 0.23), TFA forms ion pairs with the peptide’s cationic residues (e.g., Arg, Lys), neutralizing charge repulsions and preventing aggregation. This interaction is evident in the peptide’s solubility profile: the TFA salt dissolves readily in water (1 mg/mL), whereas the free base precipitates at neutral pH.
Table 2: Impact of Trifluoroacetate on Physicochemical Properties
The TFA counterion also facilitates purification via reverse-phase HPLC, as demonstrated in studies exchanging TFA for acetate ions. However, residual TFA may interfere with spectroscopic analyses (e.g., ¹⁹F-NMR), necessitating counterion exchange protocols for certain applications.
Properties
Molecular Formula |
C189H284N54O56S |
|---|---|
Molecular Weight |
4241 g/mol |
IUPAC Name |
(4S)-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C189H284N54O56S/c1-15-95(8)149(179(293)233-129(82-141(192)252)167(281)224-123(74-93(4)5)163(277)225-124(75-94(6)7)170(284)238-150(100(13)246)180(294)221-120(31-21-66-207-189(201)202)184(298)242-70-25-35-139(242)176(290)219-115(30-20-65-206-188(199)200)156(270)222-121(151(194)265)77-102-39-49-108(248)50-40-102)237-171(285)127(80-105-45-55-111(251)56-46-105)228-166(280)128(81-106-87-203-91-209-106)229-158(272)114(29-19-64-205-187(197)198)217-162(276)122(73-92(2)3)223-154(268)97(10)211-172(286)134(89-244)235-165(279)126(79-104-43-53-110(250)54-44-104)227-164(278)125(78-103-41-51-109(249)52-42-103)226-157(271)113(28-18-63-204-186(195)196)215-152(266)96(9)210-155(269)118(61-72-300-14)218-168(282)131(85-147(261)262)231-160(274)117(58-60-145(257)258)216-153(267)98(11)212-175(289)137-33-23-67-239(137)181(295)99(12)213-161(275)130(84-146(259)260)230-159(273)116(57-59-144(255)256)214-143(254)88-208-174(288)136-32-22-69-241(136)185(299)133(83-142(193)253)234-169(283)132(86-148(263)264)232-177(291)140-36-26-71-243(140)183(297)119(27-16-17-62-190)220-173(287)135(90-245)236-178(292)138-34-24-68-240(138)182(296)112(191)76-101-37-47-107(247)48-38-101/h37-56,87,91-100,112-140,149-150,244-251H,15-36,57-86,88-90,190-191H2,1-14H3,(H2,192,252)(H2,193,253)(H2,194,265)(H,203,209)(H,208,288)(H,210,269)(H,211,286)(H,212,289)(H,213,275)(H,214,254)(H,215,266)(H,216,267)(H,217,276)(H,218,282)(H,219,290)(H,220,287)(H,221,294)(H,222,270)(H,223,268)(H,224,281)(H,225,277)(H,226,271)(H,227,278)(H,228,280)(H,229,272)(H,230,273)(H,231,274)(H,232,291)(H,233,293)(H,234,283)(H,235,279)(H,236,292)(H,237,285)(H,238,284)(H,255,256)(H,257,258)(H,259,260)(H,261,262)(H,263,264)(H4,195,196,204)(H4,197,198,205)(H4,199,200,206)(H4,201,202,207)/t95-,96-,97-,98-,99-,100+,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,149-,150-/m0/s1 |
InChI Key |
MPWANDCMSKOYBR-MJWITIMHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]8CCCN8C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C8CCCN8C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C9CCCN9C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of (Leu31,Pro34)-Neuropeptide Y involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is achieved by treating the peptide with trifluoroacetic acid (TFA) to remove protecting groups and cleave the peptide from the resin. Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity.
Chemical Reactions Analysis
(Leu31,Pro34)-Neuropeptide Y can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties. Common reagents used in these reactions include TFA, DTT, and various amino acid derivatives. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Physiological Effects
The physiological effects of (Leu31,Pro34)-NPY include:
- Increased Blood Pressure : In vivo studies indicate that this neuropeptide analog is more potent than native NPY in elevating blood pressure in anesthetized rats .
- Food Intake Regulation : Research suggests that (Leu31,Pro34)-NPY may stimulate appetite, making it relevant for studies on obesity and metabolic disorders .
a. Cardiovascular Research
The compound's ability to induce vasoconstriction makes it a valuable tool in cardiovascular studies. It can be used to investigate the mechanisms of hypertension and the role of neuropeptides in vascular health.
b. Neurobiology
(Leu31,Pro34)-NPY has been shown to modulate nociceptive processing by inhibiting axonal transport in sensory neurons. This property makes it useful for exploring pain pathways and potential analgesic applications .
c. Endocrinology
Given its effects on food intake and energy balance, this neuropeptide analog can be employed in studies focusing on metabolic syndromes and obesity treatments.
Case Studies and Experimental Findings
Mechanism of Action
The compound exerts its effects by binding to neuropeptide Y receptors (Y1, Y2, Y4, and Y5) on the surface of target cells. This binding activates intracellular signaling pathways, including the inhibition of adenylate cyclase, leading to decreased cyclic AMP (cAMP) levels. The activation of these receptors can modulate various physiological processes, such as food intake, stress response, and energy homeostasis.
Comparison with Similar Compounds
Molecular Properties :
Pharmacological Role :
- Acts as a Y1 receptor agonist, increasing blood pressure in anesthetized rats and stimulating food intake .
- Used extensively in receptor-binding studies due to its specificity for Y1 over other NPY receptors .
Comparison with Similar Compounds
Structural Homology and Receptor Selectivity
NPY, peptide YY (PYY), and pancreatic polypeptide (PP) form a peptide family with shared homology. The target compound’s structural modifications differentiate it from native peptides and analogs (Table 1).
Table 1: Structural and Functional Comparison
Receptor Binding and Functional Outcomes
- Y1 Selectivity : The Leu³¹ and Pro³⁴ substitutions stabilize a helical conformation critical for Y1 receptor binding. Radioligand studies confirm 10-fold higher affinity for Y1 over Y2/Y5 receptors compared to native NPY .
- Cross-Reactivity : At higher concentrations, (Leu³¹,Pro³⁴)-NPY activates Y4/Y5 receptors, though less potently than Y1. This contrasts with [cPP1–7, NPY19–23, Ala³¹, Aib³², Gln³⁴]-hPP, a Y5-selective agonist .
- Functional Divergence : Unlike Acetyl-(Leu²⁸·³¹)-NPY (24–36), which targets Y2 receptors to modulate neurotransmitter release, the target compound’s Y1 agonism directly impacts cardiovascular and feeding pathways .
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical Comparison
| Parameter | (Leu³¹,Pro³⁴)-NPY TFA | NPY (Native) | PYY | PP |
|---|---|---|---|---|
| Molecular Weight | 4240.73 | ~4270 | 4315 | 4200 |
| Solubility | Water | Water | Water | Water |
| Storage | -20°C (lyophilized) | -20°C | -20°C | -20°C |
| Stability | 2–3 years | 1–2 years | 1–2 years | 1–2 years |
- Trifluoroacetate Salt: The trifluoroacetate counterion enhances solubility and stability, a common formulation for peptide therapeutics. Environmental studies note trifluoroacetate’s persistence in ecosystems, though its pharmacological impact is negligible .
Biological Activity
(Leu31,Pro34)-Neuropeptide Y (NPY) is a modified form of the neuropeptide Y, a 36-amino acid peptide involved in various physiological processes, including appetite regulation, circadian rhythms, and cardiovascular functions. This specific analog has garnered attention due to its selective agonistic activity on Y1 receptors, which play a crucial role in mediating NPY's effects.
Structure and Composition
The compound is characterized by the sequence:
H-Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Leu-Thr-Arg-Pro-Arg-Tyr-NH2 , presented as a trifluoroacetate salt. This structure enhances its stability and solubility, making it suitable for biological assays.
Receptor Binding Affinity
(Leu31,Pro34)-NPY exhibits a high binding affinity for the neuropeptide Y Y1 receptor with an inhibition constant () of 0.39 nM . It also shows some affinity for Y4 and Y5 receptors, although its primary action is through the Y1 receptor .
| Receptor Type | Binding Affinity () |
|---|---|
| Y1 | 0.39 nM |
| Y4 | Moderate |
| Y5 | Moderate |
Physiological Effects
- Blood Pressure Regulation : In vivo studies demonstrate that (Leu31,Pro34)-NPY significantly increases blood pressure in anesthetized rats, indicating its potential role in cardiovascular regulation .
- Food Intake : The compound has been shown to stimulate food intake in animal models, further supporting its involvement in appetite control .
- Calcium Mobilization : Binding to Y1 receptors leads to a transient increase in cytoplasmic free calcium concentrations in human neuroblastoma cell lines and rat PC-12 cells, similar to the response observed with native NPY .
Study 1: Blood Pressure Modulation
In a controlled experiment involving anesthetized rats, administration of (Leu31,Pro34)-NPY resulted in a more pronounced increase in blood pressure compared to native NPY. This suggests that modifications in the peptide structure can enhance receptor interaction and physiological outcomes .
Study 2: Appetite Stimulation
A study focusing on appetite regulation found that (Leu31,Pro34)-NPY effectively increased food consumption in rats. This effect was attributed to the activation of central nervous system pathways associated with hunger signaling .
The mechanism of action involves the activation of G protein-coupled receptors (GPCRs), specifically the Y1 receptor subtype. Upon binding, (Leu31,Pro34)-NPY activates downstream signaling pathways that lead to physiological responses such as increased intracellular calcium levels and modulation of neurotransmitter release .
Q & A
Q. What is the structural and functional significance of the (Leu³¹,Pro³⁴) modification in Neuropeptide Y (NPY)?
The (Leu³¹,Pro³⁴) substitution enhances receptor selectivity, particularly for the Y2 receptor (Y2R). Proline at position 34 introduces structural rigidity, stabilizing a polyproline helix conformation critical for Y2R binding. This modification reduces affinity for Y1 and Y5 receptors, making it a valuable tool for studying Y2R-specific pathways in appetite regulation and synaptic plasticity .
Q. What are the recommended storage conditions to ensure peptide stability?
The trifluoroacetate (TFA) salt form should be stored at –20°C in lyophilized powder form. Reconstituted solutions in ultrapure water (1 mg/mL) are stable for ≤1 week at 4°C. Long-term storage in acidic buffers (pH 4–5) minimizes deamidation and oxidation .
Q. How should researchers confirm peptide purity and identity?
- Purity : Use reverse-phase HPLC with a C18 column (≥95% purity threshold, as in ).
- Identity : Confirm via mass spectrometry (MALDI-TOF or ESI-MS) and compare observed molecular weight (MW) to theoretical values (e.g., MW ≈ 3000.4 Da for the unmodified NPY fragment in ).
Advanced Research Questions
Q. How can TFA counterions interfere with experimental outcomes, and how can this be mitigated?
TFA residues (introduced during peptide synthesis) can:
Q. How do researchers resolve contradictions in receptor binding data between in vitro and in vivo studies?
Discrepancies often arise from:
- Receptor dimerization : Y2R may heterodimerize with Y1R in vivo, altering ligand affinity.
- Proteolytic degradation : NPY fragments (e.g., NPY 13–36) in vivo may compete with (Leu³¹,Pro³⁴)-NPY.
Experimental Design : - Use Y2R-knockout models to isolate binding effects.
- Pair surface plasmon resonance (SPR) with tissue-specific microdialysis to compare in vitro vs. in vivo binding kinetics .
Q. What methodological considerations apply to measuring NPY-induced calcium signaling in neuronal cells?
- Cell Lines : Use Y2R-transfected HEK293 or SH-SY5Y cells for specificity.
- Calcium Dyes : Opt for Fura-2AM over Fluo-4 to avoid TFA-induced fluorescence quenching.
- Controls : Include a Y2R antagonist (e.g., BIIE0246) to confirm signal specificity .
Methodological Recommendations
- Synthesis Validation : For custom batches, request MS/MS sequencing and amino acid analysis (AAA) to confirm substitutions and rule out truncations .
- In Vivo Dosing : Administer via intracerebroventricular (ICV) injection at 0.1–1 nmol/rat to study central Y2R effects, with saline-TFA controls to isolate pharmacological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
